Cas no 2649072-82-0 (2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride)

2-((4,5-Dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride is a synthetic organic compound featuring a thiazoline-thioether backbone with a secondary amine functionality. The hydrochloride salt form enhances its stability and solubility, making it suitable for various chemical and pharmaceutical applications. The thiazoline ring and thioether linkage contribute to its potential as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules. Its structural motifs may offer advantages in binding affinity or metabolic stability. The compound’s well-defined synthesis and purity profile ensure reproducibility for research applications. Further studies may explore its utility in drug discovery or as a ligand in coordination chemistry.
2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride structure
2649072-82-0 structure
Product name:2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride
CAS No:2649072-82-0
MF:C6H13ClN2S2
MW:212.763817548752
MDL:MFCD28125937
CID:5214109
PubChem ID:86262311

2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • [2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl](methyl)amine hydrochloride
    • 2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride
    • MDL: MFCD28125937
    • Inchi: 1S/C6H12N2S2.ClH/c1-7-2-4-9-6-8-3-5-10-6;/h7H,2-5H2,1H3;1H
    • InChI Key: YWPHIXGPCGIOOM-UHFFFAOYSA-N
    • SMILES: Cl.S(C1=NCCS1)CCNC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 125
  • Topological Polar Surface Area: 75

2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-240839-0.5g
[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl](methyl)amine hydrochloride
2649072-82-0 95%
0.5g
$671.0 2024-06-19
Enamine
EN300-240839-5.0g
[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl](methyl)amine hydrochloride
2649072-82-0 95%
5.0g
$2028.0 2024-06-19
Life Chemicals
F2167-1411-0.25g
2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride
2649072-82-0 95%+
0.25g
$492.0 2023-09-06
Enamine
EN300-240839-1g
[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl](methyl)amine hydrochloride
2649072-82-0
1g
$699.0 2023-09-15
Enamine
EN300-240839-5g
[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl](methyl)amine hydrochloride
2649072-82-0
5g
$2028.0 2023-09-15
Life Chemicals
F2167-1411-5g
2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride
2649072-82-0 95%+
5g
$1638.0 2023-09-06
Life Chemicals
F2167-1411-2.5g
2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride
2649072-82-0 95%+
2.5g
$1092.0 2023-09-06
Enamine
EN300-240839-2.5g
[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl](methyl)amine hydrochloride
2649072-82-0 95%
2.5g
$1370.0 2024-06-19
Enamine
EN300-240839-10.0g
[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl](methyl)amine hydrochloride
2649072-82-0 95%
10.0g
$3007.0 2024-06-19
Life Chemicals
F2167-1411-1g
2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride
2649072-82-0 95%+
1g
$546.0 2023-09-06

Additional information on 2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride

Introduction to 2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride (CAS No. 2649072-82-0)

2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride, identified by its CAS number 2649072-82-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural features of this molecule, particularly the presence of a thiazole ring and an amine group, make it a promising candidate for further investigation in drug discovery and development.

The thiazole core in this compound is a key pharmacophore that has been extensively studied for its potential therapeutic applications. Thiazole derivatives are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride contributes to its unique chemical and biological profile, making it an attractive scaffold for medicinal chemistry interventions.

In recent years, there has been a growing interest in the development of novel thiazole-based compounds due to their demonstrated efficacy in various disease models. The hydrochloride salt form of this compound enhances its solubility and bioavailability, which are critical factors for its potential use in pharmaceutical formulations. This improved solubility profile makes it more suitable for oral administration and enhances its pharmacokinetic properties.

One of the most compelling aspects of 2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride is its potential role as an intermediate in the synthesis of more complex drug molecules. The presence of both thiol and amine functional groups provides multiple points for chemical modification, allowing researchers to explore diverse structural analogs with tailored biological activities. This flexibility is particularly valuable in the context of structure-based drug design, where subtle changes in molecular structure can significantly impact potency and selectivity.

Recent studies have highlighted the importance of thiazole derivatives in addressing unmet medical needs. For instance, research has shown that certain thiazole-based compounds exhibit inhibitory activity against enzymes involved in cancer cell proliferation and inflammation. The mechanism of action for 2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride is likely to involve interactions with these target enzymes, modulating key signaling pathways that contribute to disease pathogenesis.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, can enhance the efficiency of the synthetic route. These methodologies are essential for producing sufficient quantities of the compound for preclinical and clinical studies.

In addition to its potential therapeutic applications, 2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride has garnered attention for its role in chemical biology research. Its ability to interact with biological targets makes it a valuable tool for studying enzyme function and pathway regulation. Such studies can provide insights into disease mechanisms and identify new therapeutic strategies.

The pharmacological evaluation of this compound has revealed promising results in initial preclinical studies. These studies have demonstrated its ability to modulate key biological pathways associated with various diseases. The compound's efficacy in reducing inflammation and inhibiting tumor growth has been particularly noteworthy. However, further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties.

The development of 2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride also underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Such collaboration ensures that synthetic efforts are aligned with biological needs and that preclinical data informs subsequent drug development strategies.

Looking ahead, the future prospects for 2-(4,5-dihydrothiazol - 2 - yl) - thio - N - methylethan - 1 - amine hydrochloride are bright. Ongoing research aims to refine its chemical structure to enhance its therapeutic index and reduce potential side effects. Additionally, exploring new synthetic routes could improve cost-effectiveness and scalability for large-scale production.

In conclusion, 2 - (( 4 , 5 - dihydrothiazol - 2 - yl ) thio ) - N - methylethan - 1 - amine hydrochloride ( CAS No . 2649072 - 82 - 0 ) represents a significant advancement in pharmaceutical chemistry with substantial potential for medical applications . Its unique structural features , combined with promising preclinical results , position it as a valuable candidate for further investigation . As research continues , this compound is expected to contribute significantly to the development of novel therapeutic agents .

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